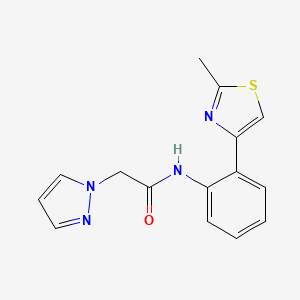

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-pyrazol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c1-11-17-14(10-21-11)12-5-2-3-6-13(12)18-15(20)9-19-8-4-7-16-19/h2-8,10H,9H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFRPXJTKXLFLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)CN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide is a synthetic organic compound that integrates both thiazole and pyrazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features:

- Thiazole ring : Specifically 2-methylthiazole.

- Phenyl group : Attached to the thiazole.

- Pyrazole group : Linked through an acetamide bond.

This unique structural arrangement contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.

Biological Activities

Research indicates that compounds containing both thiazole and pyrazole moieties exhibit significant biological activities, which include:

- Antimicrobial Activity : Studies have shown that similar compounds demonstrate effectiveness against various bacterial strains. For instance, derivatives of pyrazole-thiazole have been screened for their antimicrobial properties against Gram-negative bacteria such as E. coli and P. mirabilis, as well as Gram-positive bacteria like S. aureus and B. subtilis .

- Anticancer Properties : Compounds with these structural features have been reported to exhibit anticancer activity. For example, derivatives have shown potential in inhibiting cancer cell proliferation in various cancer types .

- Anti-inflammatory Effects : Some related compounds have demonstrated anti-inflammatory properties, making them candidates for further drug development aimed at inflammatory diseases .

The mechanisms through which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Many thiazole and pyrazole derivatives act as inhibitors of specific enzymes involved in disease pathways.

- Receptor Interaction : These compounds may also interact with various biological receptors, modulating signaling pathways critical for cellular function.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-methylthiazol-5-yl)-2-(1H-pyrazol-3-yl)acetamide | Thiazole and pyrazole linked by acetamide | Anticancer, antimicrobial |

| N-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide | Chlorophenyl instead of methylthiazole | Anti-inflammatory |

| 5-Methylthiazole-based derivatives | Variations in substituents on thiazole ring | Anticonvulsant activity |

This comparative analysis highlights the unique combination of thiazole and pyrazole rings in this compound, which may enhance its biological activity compared to other derivatives.

Case Studies

Recent studies have focused on the synthesis and evaluation of related thiazole-pyrazole derivatives:

- Antimicrobial Screening : A study synthesized a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles and evaluated their antimicrobial activity against various pathogens. Results indicated significant inhibition zones against tested bacteria, suggesting strong antimicrobial potential .

- Anticancer Evaluation : Another investigation into thiazole-integrated compounds revealed promising anticancer activities through cell viability assays, indicating potential as therapeutic agents in oncology .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, suggesting potential applications as antimicrobial agents .

Anti-inflammatory Effects

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide has also been studied for its anti-inflammatory properties. Similar compounds have demonstrated the ability to reduce inflammation in various models, indicating that this compound may serve as a lead for developing new anti-inflammatory drugs .

Anticancer Potential

The compound's structural similarities with other bioactive molecules suggest that it may possess anticancer properties. Preliminary studies have indicated that derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapeutics .

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial efficacy of thiazole-pyrazole derivatives, this compound was tested against several pathogens. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The study concluded that the compound could be developed into a novel antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory effects of this compound using an animal model of induced inflammation. The results showed a marked reduction in inflammatory markers and symptoms, supporting the potential use of this compound as an anti-inflammatory therapeutic .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Variations

Benzimidazole-Based Analogues ()

Compounds such as N-(1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamides (e.g., compounds 28–31) replace the thiazole-phenyl group with a benzimidazole core. Key differences include:

- Synthesis : These analogues employ EDCI/HOBt-mediated coupling of 2-(pyrazolyl)acetic acid with benzimidazole amines, similar to the target compound’s likely synthetic route .

- Structural Impact : Benzimidazoles are planar and capable of intercalation with biomolecules like DNA, whereas the thiazole-phenyl group in the target compound may prioritize hydrophobic interactions .

Thiazole-Substituted Analogues ()

Compound 41 (N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide) shares a thiazole ring but differs in substitution:

Functional Group Modifications

Cyano-Substituted Derivatives (–7)

2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide introduces a cyano group:

- Reactivity: The electron-withdrawing cyano group increases electrophilicity, enabling nucleophilic attacks to form thiazole or thiadiazole derivatives. The target compound lacks such reactivity .

- Pharmacological Potential: The methylthio group in this analogue may enhance membrane permeability compared to the target compound’s simpler substituents .

Pyrazole-Branched Analogues ()

N-(2,6-Dimethylphenyl)-2-(1H-pyrazol-1-yl)-N-(1H-pyrazol-1-ylmethyl)acetamide features dual pyrazole groups:

Reactivity Trends

- Electrophilic Substitution: Cyano-substituted analogues () undergo nucleophilic addition, while the target compound’s methyl group directs electrophilic substitution to the thiazole ring .

- Hydrogen Bonding: Pyrazole and acetamide groups in the target compound serve as hydrogen bond donors/acceptors, whereas benzimidazole analogues () exhibit stronger NH donor capacity .

Physicochemical and Electronic Properties

Computational Analysis ()

Tools like Multiwfn can compare electronic properties:

- Electrostatic Potential: The target compound’s methyl-thiazole group creates a localized electron-rich region, contrasting with the electron-deficient cyano group in ’s analogue .

- Solubility : Benzimidazole analogues () may exhibit higher solubility due to polar NH groups, whereas the target compound’s hydrophobicity favors membrane penetration .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide?

- Methodology : The compound can be synthesized via 1,3-dipolar cycloaddition between azide intermediates and alkynes. For example, substituted acetamides are synthesized by reacting azidoacetamide derivatives with alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) in a solvent system (e.g., tert-butanol/water, 3:1) using Cu(OAc)₂ as a catalyst. Reaction progress is monitored via TLC (hexane:ethyl acetate, 8:2), followed by extraction, washing, and recrystallization in ethanol .

- Key Parameters : Optimize solvent ratios (3:1 tert-butanol/water), catalyst loading (10 mol% Cu(OAc)₂), and reaction time (6–8 hours at room temperature).

Q. How can structural characterization of this compound be performed to confirm purity and identity?

- Methodology : Use a combination of spectroscopic techniques:

- IR spectroscopy : Identify functional groups (e.g., –NH stretch at ~3262 cm⁻¹, C=O at ~1671 cm⁻¹) .

- NMR : Analyze proton environments (e.g., –NCH₂CO– at δ 5.38 ppm in DMSO-d₆) and carbon signals (e.g., carbonyl at δ 165.0 ppm) .

- HRMS : Confirm molecular weight (e.g., [M + H]+ calculated 404.1359 vs. observed 404.1348) .

Q. What are the preliminary steps to evaluate the biological activity of this compound?

- Methodology : Start with computational predictions using tools like the PASS program for activity profiling (e.g., antimicrobial, kinase inhibition) and molecular docking to assess binding affinities to target proteins (e.g., enzymes or receptors). Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity or solubility?

- Methodology :

- Heterocyclic substitutions : Introduce electron-withdrawing groups (e.g., –NO₂ at the phenyl ring) to modulate electronic properties, as seen in analogs with improved IR and NMR profiles .

- Side-chain optimization : Replace the pyrazole ring with triazole or thiazole moieties to enhance metabolic stability, as demonstrated in derivatives with modified pharmacokinetic properties .

- Analytical Validation : Compare modified compounds via LC-MS and X-ray crystallography to confirm structural integrity .

Q. How can researchers resolve contradictions in biological activity data between computational predictions and experimental results?

- Methodology :

- Re-evaluate docking parameters : Adjust protonation states, solvation models, or binding site flexibility to align with experimental conditions .

- Assay optimization : Control variables such as cell line selection (e.g., cancer vs. non-cancer), incubation time, and compound solubility (use DMSO at <0.1% v/v).

- Data correlation : Perform dose-response curves (IC₅₀) and statistical analysis (e.g., ANOVA) to identify outliers .

Q. What strategies are effective for analyzing the compound’s stability under varying storage conditions?

- Methodology :

- Accelerated stability studies : Expose the compound to heat (40°C), humidity (75% RH), and light (UV-vis) for 4 weeks. Monitor degradation via HPLC .

- Crystallography : Compare freshly synthesized and aged samples using X-ray diffraction to detect polymorphic changes or decomposition products .

Key Research Challenges

- Stereochemical Control : The compound’s amide group exhibits planarity but may rotate due to steric hindrance (dihedral angles: 80.7° with dichlorophenyl ring), impacting bioactivity .

- Biological Target Specificity : Cross-reactivity with off-target proteins (e.g., cytochrome P450 isoforms) requires selectivity screening via competitive binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.